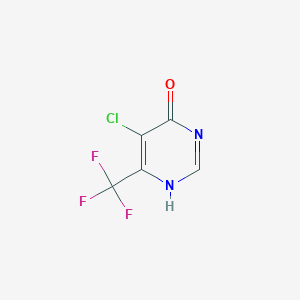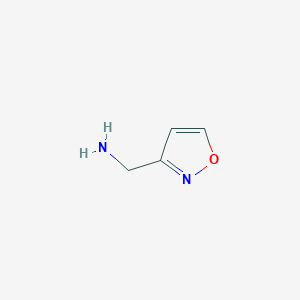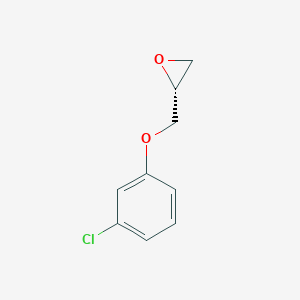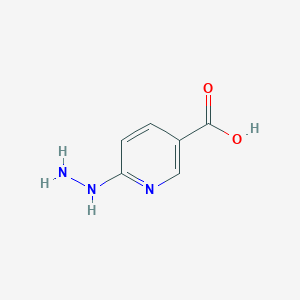![molecular formula C19H23N3O7 B164605 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one CAS No. 135269-59-9](/img/structure/B164605.png)
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid, commonly referred to as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one, is a complex organic compound characterized by its unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid involves multiple steps, typically starting with the preparation of the tetrahydronaphthyl moiety followed by the introduction of the dihydroxybenzoic acid group. Common synthetic routes include:
Electrolytic Deposition: This method involves the deposition of the compound from a solution or melt in the form of ions.
Chemical Vapor Deposition: This technique is used to form thin films of the compound on various substrates.
Industrial Production Methods
Industrial production of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid often involves large-scale chemical vapor deposition and electrolytic deposition methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and antioxidant defense
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthyl derivatives: Compounds with similar naphthyl structures.
Dihydroxybenzoic acids: Compounds with similar dihydroxybenzoic acid moieties.
Uniqueness
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid is unique due to its combined tetrahydronaphthyl and dihydroxybenzoic acid structure, which imparts distinctive chemical and biological properties .
Eigenschaften
CAS-Nummer |
135269-59-9 |
|---|---|
Molekularformel |
C19H23N3O7 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one |
InChI |
InChI=1S/C19H23N3O7/c23-8-12-11(24)7-14(29-12)22-6-5-13(21-19(22)28)20-15-9-3-1-2-4-10(9)16(25)18(27)17(15)26/h1-6,11-12,14-18,23-27H,7-8H2,(H,20,21,28) |
InChI-Schlüssel |
DWQRDTGCDYHCDG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Synonyme |
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2'-deoxycytidine TTHN-DC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)












![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
